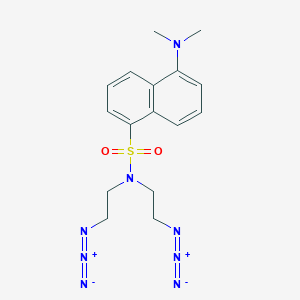
N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a complex organic compound that features both azido and sulfonamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis begins with a naphthalene derivative.
Functional Group Introduction: Introduction of the dimethylamino group at the 5-position of the naphthalene ring.
Sulfonamide Formation: Conversion of a suitable precursor to the sulfonamide derivative.
Azido Group Introduction: Introduction of azido groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The azido groups can undergo oxidation reactions, potentially forming nitrenes.
Reduction: Reduction of azido groups to amines.
Substitution: The azido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like peroxides or other oxidizing agents.
Reduction: Reagents such as hydrogen gas with a catalyst, or reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitrene intermediates.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in bioconjugation reactions due to the presence of azido groups.
Medicine: Exploration as a precursor for drug development.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action for this compound would depend on its specific application. For example:
Bioconjugation: The azido groups can react with alkynes in a click chemistry reaction to form stable triazole linkages.
Drug Development: If used as a drug precursor, the mechanism would involve the interaction of the active form with specific molecular targets in the body.
類似化合物との比較
Similar Compounds
N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide: can be compared with other azido-containing compounds such as:
Uniqueness
- The combination of azido and sulfonamide groups in a single molecule provides unique reactivity and potential for diverse applications.
- The naphthalene core structure offers stability and a platform for further functionalization.
特性
CAS番号 |
779348-95-7 |
|---|---|
分子式 |
C16H20N8O2S |
分子量 |
388.5 g/mol |
IUPAC名 |
N,N-bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H20N8O2S/c1-23(2)15-7-3-6-14-13(15)5-4-8-16(14)27(25,26)24(11-9-19-21-17)12-10-20-22-18/h3-8H,9-12H2,1-2H3 |
InChIキー |
NCYQNHPYMTZHQF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(CCN=[N+]=[N-])CCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14207920.png)
![2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine](/img/structure/B14207923.png)
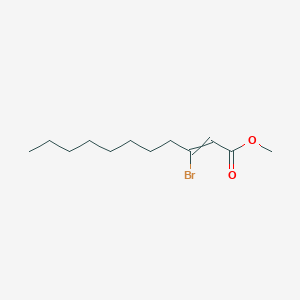
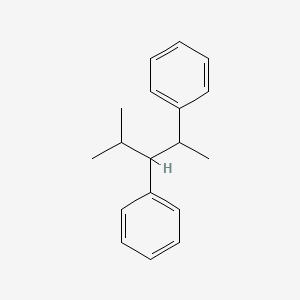
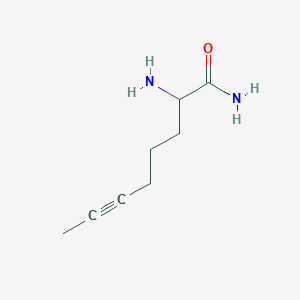
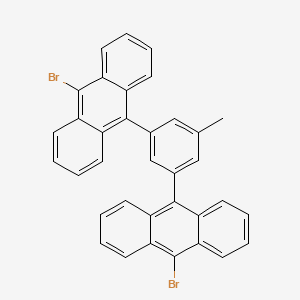
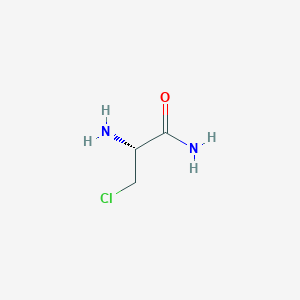
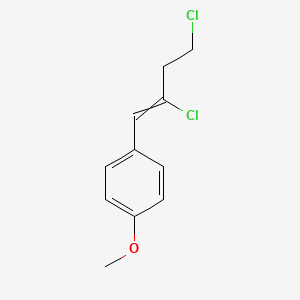
![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)
![4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL](/img/structure/B14207973.png)
![4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole](/img/structure/B14207975.png)
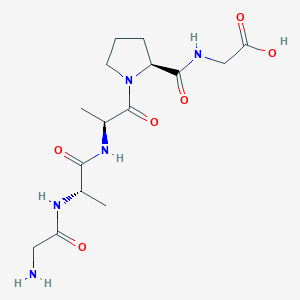
![[3-(Anilinomethyl)phenyl]thiourea](/img/structure/B14207988.png)
![N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14207989.png)
